Product packaging for 5-Methoxyisoquinoline-1-carboxylic acid(Cat. No.:CAS No. 99972-53-9)

5-Methoxyisoquinoline-1-carboxylic acid

Cat. No.: B3176605
CAS No.: 99972-53-9
M. Wt: 203.19 g/mol
InChI Key: VUQQDZRSKKRERE-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Scaffold in Medicinal Chemistry

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurring presence in a vast number of biologically active compounds, including many natural products and synthetic drugs. mdpi.com This structural motif has been identified in molecules exhibiting a wide array of pharmacological activities.

The rigid, planar nature of the isoquinoline ring system allows it to effectively interact with biological targets such as enzymes and receptors. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions, both of which are crucial for molecular recognition and binding affinity. The versatility of the isoquinoline scaffold lies in the fact that it can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to optimize biological activity and pharmacokinetic profiles.

Overview of Methoxy-Substituted Isoquinolines in Contemporary Research

The introduction of a methoxy (B1213986) group (-OCH₃) onto the isoquinoline core can significantly influence its chemical and biological properties. The methoxy group is an electron-donating group through resonance and can affect the electron density of the aromatic system, thereby modulating its reactivity and interaction with biological targets. The position of the methoxy group on the isoquinoline ring is critical in determining its effect.

Methoxy-substituted isoquinolines are prevalent in numerous alkaloids with potent biological activities. For instance, papaverine, a naturally occurring isoquinoline alkaloid with multiple methoxy groups, is known for its vasodilator effects. In contemporary research, synthetic methoxy-substituted isoquinolines are actively investigated for a range of therapeutic applications. The presence of the methoxy group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and the blood-brain barrier. Furthermore, the methoxy group can be a site for metabolic transformation, which is an important consideration in drug design.

Contextualization of 5-Methoxyisoquinoline-1-carboxylic Acid within Heterocyclic Chemistry Research

This compound is a specific derivative that combines the key features of the isoquinoline scaffold, a methoxy substituent at the 5-position, and a carboxylic acid group at the 1-position. This particular arrangement of functional groups suggests its potential as a valuable intermediate in the synthesis of more complex heterocyclic systems and as a candidate for biological screening. The carboxylic acid at the 1-position is particularly interesting as it is adjacent to the ring nitrogen, which can influence its acidity and reactivity.

While detailed research specifically on this compound is not extensively documented in publicly available literature, its hydrogenated analog, (1S)-5-Methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has garnered more attention. This related compound is a chiral amino acid derivative and has been explored as a building block in the synthesis of natural product analogs and potential therapeutic agents. The study of the aromatic this compound is therefore a logical extension of this research, with potential applications in areas where a more rigid, planar scaffold is desired.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO3 B3176605 5-Methoxyisoquinoline-1-carboxylic acid CAS No. 99972-53-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyisoquinoline-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-9-4-2-3-8-7(9)5-6-12-10(8)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQQDZRSKKRERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731394
Record name 5-Methoxyisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99972-53-9
Record name 5-Methoxyisoquinoline-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Methoxyisoquinoline 1 Carboxylic Acid

Strategies for the De Novo Synthesis of the 5-Methoxyisoquinoline (B1338356) Core

The construction of the 5-methoxyisoquinoline framework can be achieved through various synthetic strategies, broadly categorized into multi-step routes and more streamlined one-pot or cascade reactions.

Multi-Step Synthetic Routes

Classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pomeranz-Fritsch–Bobbitt reactions, have been adapted for the preparation of 5-methoxyisoquinoline derivatives. These multi-step sequences typically involve the formation of a key intermediate followed by cyclization to form the heterocyclic core.

The Bischler-Napieralski reaction offers a robust route, generally starting from a β-phenylethylamine derivative. byjus.comyoutube.com For the synthesis of a 5-methoxyisoquinoline precursor, one could envision starting with 2-(3-methoxyphenyl)ethan-1-amine. This amine would first be acylated, for instance with acetyl chloride, to form the corresponding amide. Subsequent cyclodehydration using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) would yield a 3,4-dihydroisoquinoline (B110456) intermediate. masterorganicchemistry.comarkat-usa.org A final dehydrogenation step, often employing a catalyst such as palladium on carbon (Pd/C), would then furnish the aromatic 5-methoxyisoquinoline core.

Another prominent multi-step approach is the Pomeranz–Fritsch–Bobbitt synthesis . researchgate.netrsc.org This method typically involves the condensation of a benzaldehyde (B42025) derivative with an aminoacetaldehyde dialkyl acetal (B89532). For the synthesis of a 5-methoxyisoquinoline, 3-methoxybenzaldehyde (B106831) would be the logical starting material. Condensation with aminoacetaldehyde diethyl acetal would form a Schiff base, which is then reduced to the corresponding benzylamine. Treatment of this intermediate with acid catalyzes the cyclization and subsequent aromatization to afford the desired 5-methoxyisoquinoline. Modifications to this reaction, such as the use of N-tosyl derivatives, can facilitate the cyclization in a one-pot fashion. rsc.org

Reaction Starting Material Key Reagents Intermediate Final Product Core
Bischler-Napieralski2-(3-methoxyphenyl)ethan-1-amine1. Acylating agent (e.g., Acetyl chloride)2. Dehydrating agent (e.g., POCl₃)3. Dehydrogenation catalyst (e.g., Pd/C)N-(2-(3-methoxyphenyl)ethyl)acetamide, 5-Methoxy-3,4-dihydroisoquinoline5-Methoxyisoquinoline
Pomeranz–Fritsch–Bobbitt3-Methoxybenzaldehyde1. Aminoacetaldehyde diethyl acetal2. Reducing agent (e.g., NaBH₄)3. Acid catalyst (e.g., H₂SO₄)N-((3-methoxyphenyl)methyl)-2,2-diethoxyethan-1-amine5-Methoxyisoquinoline

One-Pot and Cascade Reactions

One-pot syntheses of substituted isoquinolines can be achieved through multicomponent reactions. For instance, a four-component reaction involving a substituted benzaldehyde, malononitrile, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) can provide highly functionalized quinoline (B57606) and isoquinoline derivatives under thermal or microwave irradiation. mdpi.com While a specific example for 5-methoxyisoquinoline-1-carboxylic acid is not detailed, this approach highlights the potential for rapid assembly of the core structure.

Cascade reactions, where a single event triggers a series of subsequent transformations, are particularly elegant strategies for constructing complex molecules like isoquinoline alkaloids from simple precursors. rsc.orgchemistrysteps.com These reactions often involve transition metal catalysis or enzymatic processes to initiate the cascade. For example, palladium-catalyzed cascade reactions of allenamides with arylboronic acids have been utilized to synthesize substituted 1,2-dihydroisoquinolines. cerritos.edu

Reaction Type General Reactants Key Features Potential for 5-Methoxyisoquinoline Core
One-Pot MulticomponentBenzaldehyde, malononitrile, active methylene (B1212753) compound, ammonium sourceConvergent synthesis, rapid assembly of polysubstituted rings. mdpi.comAdaptable by using 3-methoxybenzaldehyde and a suitable C1-synthon precursor.
Cascade ReactionAlkynylacylimines, allenamidesFormation of multiple bonds in a single operation, high atom economy. rsc.orgcerritos.eduApplicable to precursors bearing a 3-methoxyphenyl (B12655295) group to direct the formation of the 5-methoxyisoquinoline skeleton.

Carboxylic Acid Functionalization Approaches

The carboxylic acid group at the C1 position of this compound is a prime site for chemical modification, allowing for the synthesis of a diverse range of derivatives, including esters, amides, alcohols, and aldehydes.

Esterification Reactions and Ester Derivatives

Esterification of this compound can be readily achieved through several standard methods. The most common is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). cerritos.edumasterorganicchemistry.commasterorganicchemistry.comathabascau.cayu.edu.jo The reaction is typically performed by refluxing the carboxylic acid in an excess of the desired alcohol, which also serves as the solvent.

Alcohol Catalyst Reaction Conditions Product Yield
MethanolH₂SO₄RefluxMethyl 5-methoxyisoquinoline-1-carboxylateHigh
EthanolH₂SO₄RefluxEthyl 5-methoxyisoquinoline-1-carboxylateHigh

Amidation and Amide Derivatives

The synthesis of amide derivatives from this compound typically requires the activation of the carboxylic acid, as direct reaction with amines is generally inefficient. This is commonly achieved using peptide coupling reagents. A widely used method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.netcommonorganicchemistry.com In this process, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. The addition of HOBt minimizes side reactions and can improve yields.

Another effective coupling reagent is (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), commonly known as HATU. thieme-connect.de HATU, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), efficiently promotes amide bond formation, even with less reactive amines.

Amine Coupling Reagent System Solvent Product Yield
BenzylamineEDC, HOBtDMF or CH₂Cl₂N-Benzyl-5-methoxyisoquinoline-1-carboxamideGood to High
AnilineHATU, DIPEADMF5-Methoxy-N-phenylisoquinoline-1-carboxamideGood to High

Reduction to Alcohols and Aldehydes

The carboxylic acid functionality of this compound can be reduced to either a primary alcohol or an aldehyde, providing further avenues for synthetic diversification.

Reduction to Alcohols: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for the complete reduction of a carboxylic acid to a primary alcohol. byjus.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comdavuniversity.org The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The initial product is an aluminum alkoxide complex, which upon acidic workup, yields the corresponding alcohol, (5-methoxyisoquinolin-1-yl)methanol.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more delicate transformation that often requires a two-step process to avoid over-reduction to the alcohol. One common strategy involves first converting the carboxylic acid to a Weinreb amide (N-methoxy-N-methylamide). arkat-usa.orgmychemblog.comwikipedia.orgorientjchem.org This is typically achieved using standard amidation conditions with N,O-dimethylhydroxylamine hydrochloride. The resulting Weinreb amide can then be treated with a milder reducing agent, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures (e.g., -78 °C) to afford the desired aldehyde, 5-methoxyisoquinoline-1-carbaldehyde, after workup. youtube.comrsc.orgchemistrysteps.commasterorganicchemistry.com Alternatively, the ester derivative can be directly reduced to the aldehyde using DIBAL-H under carefully controlled conditions. youtube.comrsc.orgchemistrysteps.commasterorganicchemistry.com

Target Functional Group Reagent(s) Key Intermediate (if any) Product
Primary AlcoholLithium aluminum hydride (LiAlH₄)-(5-Methoxyisoquinolin-1-yl)methanol
Aldehyde1. N,O-dimethylhydroxylamine, Coupling agent2. Diisobutylaluminum hydride (DIBAL-H)N-methoxy-N-methyl-5-methoxyisoquinoline-1-carboxamide (Weinreb amide)5-Methoxyisoquinoline-1-carbaldehyde
AldehydeDiisobutylaluminum hydride (DIBAL-H) (from ester)-5-Methoxyisoquinoline-1-carbaldehyde

Directed Derivatization at the Isoquinoline Nucleus

The functionalization of the this compound core is pivotal for modulating its physicochemical and pharmacological properties. Various strategies have been developed to introduce a diverse range of substituents onto the isoquinoline nucleus.

Halogenation Strategies

The introduction of halogen atoms onto the isoquinoline framework provides essential handles for subsequent cross-coupling reactions. A common strategy for the halogenation of aromatic carboxylic acids, which can be applied to this compound, is decarboxylative halogenation. This transformation replaces the carboxylic acid group with a halogen, typically bromine or iodine.

Decarboxylative Bromination and Iodination: These reactions proceed by converting the carboxylic acid to a more reactive intermediate, which then undergoes halogenation with concomitant loss of carbon dioxide. While direct examples on this compound are not extensively documented in readily available literature, general methods for the decarboxylative halogenation of (hetero)aromatic carboxylic acids are well-established. For instance, the use of reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst can effect this transformation.

A plausible synthetic route would involve the conversion of this compound to its silver salt, followed by treatment with elemental bromine or iodine, a process known as the Hunsdiecker reaction. Modern variations of this reaction often utilize more convenient reagents and catalysts.

Reagent/CatalystHalogen SourceExpected Product
Silver(I) oxide, heatBromine (Br₂)1-Bromo-5-methoxyisoquinoline
N-Iodosuccinimide (NIS), photocatalystNIS1-Iodo-5-methoxyisoquinoline

Coupling Reactions (e.g., Suzuki, Sonogashira)

The halogenated derivatives of 5-methoxyisoquinoline serve as versatile precursors for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. A halogenated derivative of this compound (esterified to protect the carboxylic acid) at a suitable position (e.g., the 4-position) could be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This reaction would allow for the introduction of various alkynyl groups onto the isoquinoline nucleus of a halogenated this compound derivative.

Coupling ReactionReactantsCatalyst SystemProduct Type
Suzuki4-Bromo-5-methoxyisoquinoline-1-carboxylate, Arylboronic acidPd(PPh₃)₄, Na₂CO₃4-Aryl-5-methoxyisoquinoline-1-carboxylate
Sonogashira4-Iodo-5-methoxyisoquinoline-1-carboxylate, Terminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-5-methoxyisoquinoline-1-carboxylate

Introduction of Other Substituents

Beyond halogens, other functional groups can be introduced onto the isoquinoline nucleus to further explore the structure-activity relationships of its derivatives.

Nitration: Electrophilic nitration of isoquinoline typically occurs on the benzene (B151609) ring. For this compound, nitration is expected to be directed by the methoxy (B1213986) group, leading to substitution at the 6- or 8-position. The reaction is generally carried out using a mixture of nitric acid and sulfuric acid.

Amination: The introduction of an amino group can be achieved through methods such as the Buchwald-Hartwig amination on a halogenated precursor. This palladium-catalyzed reaction allows for the coupling of an aryl halide with a wide range of primary and secondary amines.

Cyanation: A cyano group can be introduced via decarboxylative cyanation of the carboxylic acid, or by palladium-catalyzed cyanation of a halo-isoquinoline derivative using a cyanide source like zinc cyanide.

Synthetic Approaches to this compound Analogues and Isosteres

The synthesis of analogues and isosteres of this compound is a key strategy in medicinal chemistry to explore the impact of substituent positioning and functional group replacement on biological activity.

Positional Isomers of Methoxy and Carboxylic Acid Groups

The biological activity of this compound can be highly sensitive to the positions of the methoxy and carboxylic acid groups. Therefore, the synthesis of its positional isomers is of significant interest.

Synthesis of 6-Methoxyisoquinoline-1-carboxylic Acid: A plausible route to this isomer involves the Pomeranz–Fritsch–Bobbitt reaction, a classical method for isoquinoline synthesis. Starting from 3-methoxybenzaldehyde and an aminoacetaldehyde acetal, the corresponding isoquinoline can be formed. Subsequent functionalization at the 1-position, for instance, through lithiation followed by carboxylation, would yield the desired product. An alternative approach could involve the synthesis of 6-methoxyquinoline, followed by functionalization.

Synthesis of 5-Methoxyisoquinoline-3-carboxylic Acid: The synthesis of this isomer could start from a suitably substituted precursor that allows for the construction of the isoquinoline ring with a group at the 3-position that can be converted to a carboxylic acid. For example, starting from a 3-methyl-5-methoxyisoquinoline, oxidation of the methyl group would provide the target carboxylic acid.

IsomerKey Synthetic StrategyStarting Materials Example
6-Methoxyisoquinoline-1-carboxylic acidPomeranz–Fritsch–Bobbitt reaction3-Methoxybenzaldehyde, Aminoacetaldehyde diethyl acetal
5-Methoxyisoquinoline-3-carboxylic acidOxidation of a methyl group3-Methyl-5-methoxyisoquinoline

Bioisosteric Replacements of the Carboxylic Acid Moiety

Bioisosteres are functional groups that possess similar physical and chemical properties, which can elicit a similar biological response. Replacing the carboxylic acid group with a bioisostere can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion.

Tetrazoles: The 1H-tetrazol-5-yl group is a well-established bioisostere of the carboxylic acid moiety due to its similar acidity and planar structure. The synthesis of a tetrazole analogue of this compound can be achieved from the corresponding nitrile, 5-methoxyisoquinoline-1-carbonitrile. The [2+3] cycloaddition of an azide (B81097) source, such as sodium azide with a Lewis acid catalyst, to the nitrile furnishes the tetrazole ring.

Acyl Sulfonamides: N-acylsulfonamides are another important class of carboxylic acid bioisosteres. They can be synthesized by the condensation of this compound with a sulfonamide in the presence of a coupling agent, or by reacting the corresponding acyl chloride with a sulfonamide.

Hydroxamic Acids: Hydroxamic acids can also mimic the function of carboxylic acids in biological systems. The synthesis of 5-methoxy-N-hydroxyisoquinoline-1-carboxamide can be achieved by reacting an activated form of the carboxylic acid, such as an ester or acyl chloride, with hydroxylamine.

BioisostereSynthetic PrecursorKey Reaction
1H-Tetrazol-5-yl5-Methoxyisoquinoline-1-carbonitrile[2+3] Cycloaddition with an azide
N-AcylsulfonamideThis compoundCondensation with a sulfonamide
Hydroxamic acidThis compound esterReaction with hydroxylamine

Advanced Spectroscopic and Structural Characterization of 5 Methoxyisoquinoline 1 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In 5-Methoxyisoquinoline-1-carboxylic acid, the ¹H NMR spectrum is expected to show signals corresponding to the carboxylic acid proton, the methoxy (B1213986) group protons, and the protons on the isoquinoline (B145761) core.

The carboxylic acid proton typically appears as a broad singlet in the downfield region of the spectrum, generally between 10.0 and 13.0 ppm, due to significant deshielding and hydrogen bonding. princeton.edulibretexts.org This signal disappears upon the addition of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange. The three protons of the methoxy group (CH₃O-) are chemically equivalent and not coupled to any other protons, resulting in a sharp singlet, anticipated around 3.9-4.1 ppm.

The five protons on the aromatic isoquinoline skeleton give rise to a more complex set of signals. Based on data from the parent compound, isoquinoline-1-carboxylic acid, and considering the electron-donating effect of the methoxy group at the C-5 position, the aromatic protons are expected to appear as doublets and triplets in the 7.0-9.0 ppm range. spectrabase.comchemicalbook.com The proton at C-8 is often the most downfield of the benzenoid ring protons due to the anisotropic effect of the heterocyclic nitrogen.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
COOH10.0 - 13.0broad singlet
H-88.8 - 9.0doublet (d)
H-48.4 - 8.6doublet (d)
H-37.8 - 8.0doublet (d)
H-77.6 - 7.8triplet (t)
H-67.1 - 7.3doublet (d)
OCH₃3.9 - 4.1singlet (s)

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, eleven distinct signals are expected, corresponding to the ten carbons of the isoquinoline ring system, the carboxylic acid carbon, and the methoxy carbon.

The carbonyl carbon of the carboxylic acid group is highly deshielded and typically resonates in the 165-175 ppm region. princeton.edulibretexts.org The carbon of the methoxy group is expected to appear in the upfield region, around 55-60 ppm. The nine carbons of the aromatic rings will appear between approximately 105 and 155 ppm. The C-5 carbon, being attached to the electronegative oxygen atom, would be significantly deshielded, while other carbons may be shielded or deshielded depending on their position relative to the nitrogen atom and the methoxy group. Quaternary carbons (C-1, C-5, C-8a, C-4a) generally show weaker signals than protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Carboxyl)165.0 - 175.0
C-5150.0 - 155.0
C-1145.0 - 150.0
C-3140.0 - 145.0
C-8a135.0 - 140.0
C-7130.0 - 135.0
C-4a125.0 - 130.0
C-8120.0 - 125.0
C-4118.0 - 122.0
C-6105.0 - 110.0
OCH₃55.0 - 60.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, COSY would show correlations between adjacent aromatic protons, such as H-3 and H-4, and the coupled system of H-6, H-7, and H-8, confirming their connectivity. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link each aromatic proton signal (e.g., H-6, H-7, H-8, H-3, H-4) to its corresponding carbon signal (C-6, C-7, C-8, C-3, C-4) and the methoxy protons to the methoxy carbon.

Correlations from the methoxy protons (OCH₃) to the C-5 carbon, confirming the position of the methoxy group.

Correlations from proton H-8 to the carboxyl carbon (C=O), C-1, and C-7, which helps to assign the downfield aromatic proton and confirm the substitution pattern.

Correlations from H-4 to C-1, C-3, and C-4a, confirming the assignment of the pyridine (B92270) ring protons and their relationship to the carboxylic acid group. princeton.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of an ion's mass, often to four or five decimal places. This precision allows for the determination of a compound's elemental formula. For this compound (formula: C₁₁H₉NO₃), the calculated exact mass of the neutral molecule is 203.0582 Da. HRMS analysis would typically be performed on the protonated molecule [M+H]⁺ (expected m/z 204.0655) or the deprotonated molecule [M-H]⁻ (expected m/z 202.0510). Observing this m/z value with high accuracy provides strong evidence for the proposed elemental composition, distinguishing it from other potential formulas with the same nominal mass. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netacs.org This technique is ideal for analyzing compounds like isoquinoline alkaloids in complex mixtures or for purity assessment. A typical method would involve a reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile, often with an acid modifier like formic acid to promote protonation for positive-ion mode detection. mdpi.commdpi.com

Tandem mass spectrometry (MS/MS) within an LC-MS system involves selecting the parent ion (e.g., [M+H]⁺ at m/z 204) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation pathways would likely include:

Loss of water (-18 Da): From the carboxylic acid group, leading to an ion at m/z 186.

Loss of carbon dioxide (-44 Da): A common fragmentation for carboxylic acids, resulting in an ion at m/z 160. libretexts.org

Loss of the entire carboxyl group (-45 Da): Yielding an ion at m/z 159. libretexts.org

Loss of a methyl radical (-15 Da) followed by CO (-28 Da): From the methoxy and carboxyl groups, leading to a cascade of fragments.

Table 3: Predicted Key MS/MS Fragments for this compound ([M+H]⁺ = m/z 204.1)

Fragment m/zProposed Neutral LossProposed Fragment Structure
186.1H₂OAcylium ion derived from loss of water
172.1CH₃OHIon from loss of methanol
160.1CO₂5-Methoxyisoquinoline (B1338356) ion
159.1COOH5-Methoxyisoquinoline radical cation
132.1CO₂, COIon from sequential loss of CO₂ and CO

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in a molecule. The IR spectrum of a carboxylic acid derivative of isoquinoline, for instance, displays a number of key absorption bands that confirm its structure.

The most prominent features in the IR spectrum of a typical carboxylic acid are the broad O-H stretching vibration of the carboxyl group, which generally appears in the region of 3300-2500 cm⁻¹, and the intense C=O stretching vibration, typically found between 1760-1690 cm⁻¹. rsc.org For aromatic carboxylic acids, such as this compound, the C=O stretching frequency is expected to be lowered due to conjugation with the aromatic ring system, generally appearing in the 1710-1680 cm⁻¹ range. sigmaaldrich.com The C-O stretching vibration of the carboxylic acid is also a key diagnostic peak, typically observed between 1320 and 1210 cm⁻¹. sigmaaldrich.com

In a study on a new polymorph of the closely related compound, 5-methoxy-1H-indole-2-carboxylic acid, a very strong band was observed at 1676 cm⁻¹, assigned to the ν(C=O) stretching vibration. mdpi.com Another very strong band at 1259 cm⁻¹ was attributed to the ν(C-O) stretching mode. mdpi.com The broad O-H stretching vibration in the solid state is indicative of strong intermolecular hydrogen bonding, often leading to the formation of cyclic dimers. mdpi.com

Derivatives of this compound, such as esters and amides, would exhibit characteristic shifts in the carbonyl stretching frequency. Esters typically show a C=O stretch at a higher frequency than carboxylic acids, around 1735 cm⁻¹, while amides absorb at a lower frequency. libretexts.org

Table 1: Characteristic Infrared Absorption Frequencies

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad)
Carboxylic AcidC=O Stretch1760-1690
Aromatic Carboxylic AcidC=O Stretch1710-1680
Carboxylic AcidC-O Stretch1320-1210
Methoxy GroupC-H Stretch~2850

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital (usually a bonding or non-bonding orbital) to a higher energy anti-bonding orbital.

Simple, unconjugated carboxylic acids typically exhibit a weak n→π* transition at around 210 nm, which is of limited diagnostic use. acs.org However, the extended π-system of the isoquinoline ring in this compound results in more complex and informative UV-Vis spectra. Isoquinoline itself displays absorption maxima in the UV region. rsc.org

Studies on substituted isoquinolines have shown that the position and intensity of the absorption bands are sensitive to the nature and position of the substituents. For instance, an investigation of 5-substituted isoquinolines revealed three distinct absorption maxima. The electronic spectra of indenoisoquinoline derivatives, which share a similar core structure, have been shown to be dependent on solvent polarity, with changes in the relative intensities of absorption bands observed in different solvents. mdpi.com This suggests that the keto-oxygens can act as probes for polar interactions. mdpi.com

For novel isoquinoline derivatives, absorption maxima have been reported at various wavelengths, for example, around 356-380 nm, with the specific wavelength depending on the substituent. mdpi.com The electronic transitions in these conjugated systems are typically π→π* transitions, which are generally more intense than n→π* transitions.

Table 2: Illustrative UV-Vis Absorption Maxima for Isoquinoline Derivatives

Compound TypeSolventAbsorption Maxima (λmax, nm)
5-Substituted IsoquinolinesBenzene (B151609)Multiple bands observed
Indenoisoquinoline DerivativesCCl₄, DMSOBands around 270 nm and 290 nm
Novel Fluorescent Isoquinoline Derivatives0.1 M H₂SO₄Bands in the range of 356-406 nm

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

In another relevant study, the absolute configuration of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was established by X-ray crystal analysis, confirming a trans configuration of the substituents. mdpi.com The investigation of oxorhenium(V) complexes with isoquinoline-1-carboxylic acid derivatives also highlights the coordinating ability of the carboxylate and the nitrogen atom of the isoquinoline ring, providing information on how these molecules can interact with metal centers. rsc.org

Table 3: Crystallographic Data for a Related Compound (5-Methoxy-1H-indole-2-carboxylic acid polymorph)

Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Z
MonoclinicP2₁/c4.0305(2)13.0346(6)17.2042(9)91.871(5)4

Computational and Theoretical Investigations of 5 Methoxyisoquinoline 1 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost for systems containing dozens of atoms. windows.netnih.gov It is widely used to examine the ground-state geometry, electronic properties, and vibrational frequencies of molecules similar in structure to 5-Methoxyisoquinoline-1-carboxylic acid. nih.govnih.gov Methods like the B3LYP hybrid functional combined with basis sets such as 6-31++G(d,p) have proven effective for providing satisfactory results in studies of related aromatic carboxylic acids. nih.gov

The electronic structure of a molecule governs its reactivity, stability, and intermolecular interactions. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Another vital tool is the Molecular Electrostatic Potential (ESP) map, which illustrates the charge distribution across the molecule. The ESP can identify electron-rich regions (prone to electrophilic attack) and electron-deficient regions (prone to nucleophilic attack), which is crucial for predicting sites of hydrogen bonding and other non-covalent interactions. mongoliajol.info For this compound, the ESP would likely show negative potential around the carboxylic oxygen atoms and the nitrogen atom of the isoquinoline (B145761) ring, indicating these as primary sites for hydrogen bond acceptance.

Table 1: Hypothetical Electronic Properties of this compound (Illustrative)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-1.8 eVEnergy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.7 eVIndicator of chemical stability; a larger gap implies higher stability. researchgate.net
Dipole Moment3.5 DMeasures the molecule's overall polarity.

Note: These values are illustrative and based on typical results for similar heterocyclic carboxylic acids.

DFT calculations are highly effective in predicting vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. nih.govmdpi.com By calculating the normal mode frequencies, theoretical spectra can be generated that closely correlate with experimental data. mdpi.com This allows for the confident assignment of vibrational bands to specific functional group movements, such as the stretching and bending of C=O, C-O, C-N, and C-H bonds. nih.gov Such analysis has been successfully applied to compounds like 5-methoxysalicylic acid, where solvent effects on vibrational frequencies were also computationally investigated. nih.gov For this compound, DFT could predict the characteristic vibrational frequencies, aiding in its experimental identification and structural confirmation.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching~3500-3300 (monomer), ~3000-2500 (dimer)
C=O (Carboxylic Acid)Stretching~1720-1700
C-N (Isoquinoline)Stretching~1350-1300
C-O (Methoxy)Asymmetric Stretching~1275-1200
C-O (Carboxylic Acid)Stretching~1320-1210

Note: These are typical frequency ranges and would be precisely calculated in a specific DFT study.

Theoretical calculations are invaluable for mapping out potential reaction pathways. mdpi.com By locating transition state structures and calculating their associated activation energies, DFT can elucidate the mechanisms of chemical reactions, including cycloadditions, substitutions, and rearrangements. mdpi.compku.edu.cn For this compound, this could involve studying its synthesis, such as the final steps of a Pomeranz–Fritsch–Bobbitt cyclization, or predicting its metabolic fate by modeling potential enzymatic transformations. pku.edu.cnmdpi.com The calculations can determine whether a reaction is likely to proceed via a concerted or stepwise mechanism and predict the regioselectivity of the outcome. mdpi.com

Molecular Modeling and Conformational Analysis

Even in seemingly rigid molecules, conformational flexibility can exist. Molecular modeling techniques are used to explore the potential energy surface of a molecule to identify its most stable three-dimensional structures (conformers). nih.govspringernature.com For this compound, the primary source of conformational isomerism would arise from the rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring.

A conformational scan would reveal the energy profile as a function of the dihedral angle between the plane of the carboxylic acid and the plane of the isoquinoline ring. uky.edu While a planar or near-planar arrangement is often the most stable due to conjugation, non-planar conformers may also exist. Understanding the relative energies of these conformers is important, as different conformations can exhibit different interaction profiles with biological targets. uky.edu

Table 3: Hypothetical Conformational Analysis of this compound (Illustrative)

ConformerDihedral Angle (Ring-COOH)Relative Energy (kcal/mol)Stability
A~0°0.00Most Stable (Planar)
B~90°+5.0Transition State
C~180°+1.5Local Minimum

Note: Values are illustrative, representing a typical energy profile for rotation around an aryl-COOH bond.

Molecular Dynamics Simulations for Solvent Interactions

While quantum calculations often model molecules in a vacuum or with an implicit continuum solvent, Molecular Dynamics (MD) simulations provide a dynamic view of a solute's interaction with explicit solvent molecules over time. nih.govnih.gov An MD simulation of this compound in a water box would reveal detailed information about its hydration shell. nih.gov

By analyzing the simulation trajectory, one can determine the average number of hydrogen bonds formed between the molecule's functional groups (the carboxylic acid, methoxy (B1213986) oxygen, and ring nitrogen) and surrounding water molecules. nih.gov Radial distribution functions can be calculated to show the probability of finding a water molecule at a certain distance from these key atoms, providing a quantitative picture of the local solvent structure. This is crucial for understanding the molecule's solubility and how it behaves in an aqueous physiological environment. mongoliajol.info

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding human data)

In silico ADME profiling is a critical component of modern drug discovery, used to predict the pharmacokinetic properties of a compound before its synthesis. nih.gov Various computational models and software tools can estimate a molecule's ADME profile based on its structure. nih.govmdpi.com These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities early in the development process. nih.gov For this compound, key properties such as lipophilicity (LogP), water solubility, topological polar surface area (TPSA), and potential interactions with metabolic enzymes (like cytochrome P450s) can be predicted. mdpi.comresearchgate.net

Table 4: Interactive Predicted ADME Properties for this compound

PropertyPredicted ValueInterpretation
Molecular Weight203.20 g/mol Falls within typical drug-like range (<500 Da). nih.gov
LogP (Lipophilicity)1.85Indicates moderate lipophilicity and a balance between solubility and permeability. nih.gov
Water Solubility (LogS)-2.50Predicted to be soluble in water. mdpi.com
Topological Polar Surface Area (TPSA)69.2 ŲSuggests good potential for membrane permeation (typically <140 Ų). nih.gov
Number of H-Bond Donors1Complies with Lipinski's Rule of Five (<5). nih.gov
Number of H-Bond Acceptors4Complies with Lipinski's Rule of Five (<10). nih.gov
CYP1A2 InhibitorYes (Predicted)Potential to inhibit a key metabolic enzyme. mdpi.com
CYP2C9 InhibitorYes (Predicted)Potential to inhibit a key metabolic enzyme. mdpi.com
CYP2D6 InhibitorNo (Predicted)Not predicted to inhibit this major metabolic enzyme. researchgate.net
CYP3A4 InhibitorNo (Predicted)Not predicted to inhibit this major metabolic enzyme. researchgate.net
P-glycoprotein SubstrateNo (Predicted)Not likely to be subject to efflux by P-gp. mdpi.com
Bioavailability Score0.55Represents a good probability of having favorable pharmacokinetic properties. researchgate.net

Note: These properties are predicted using established in silico models and are intended for preliminary assessment. The predictions are not based on experimental data for this specific compound.

Ligand-Protein Docking and Molecular Recognition Studies

Computational methods, particularly ligand-protein docking and molecular recognition studies, are pivotal in modern drug discovery and molecular biology for predicting the interaction between a small molecule (ligand) and a protein. These in silico techniques provide valuable insights into binding affinities, modes of interaction, and the potential biological targets of a compound. However, a comprehensive review of the scientific literature reveals a notable scarcity of specific ligand-protein docking and molecular recognition studies focused exclusively on this compound.

For instance, structurally related isoquinoline derivatives have been investigated as inhibitors of enzymes such as poly(ADP-ribose) polymerase (PARP). PARP is a family of proteins critical for DNA repair and has been a significant target in cancer therapy. mdpi.comnih.gov Studies have shown that certain isoquinoline-based compounds can effectively inhibit PARP-1, a key member of the PARP family. nih.gov For example, 1,5-dihydroxyisoquinoline has been identified as a selective inhibitor of PARP-1. nih.gov

Furthermore, in silico screening of compound libraries has identified scaffolds related to isoquinoline as potential hPARP-1 inhibitors. mdpi.com These studies typically employ pharmacophore-based docking to predict the binding of compounds to the active site of the enzyme. The binding of these inhibitors often involves interactions with key amino acid residues such as Glycine, Serine, and Tyrosine within the nicotinamide-binding domain of PARP-1. mdpi.com

Given the structural similarity, it is plausible to hypothesize that this compound could also exhibit interactions with enzymes like PARP-1. The methoxy and carboxylic acid groups would likely influence its binding orientation and affinity within a protein's active site. The carboxylic acid moiety, in particular, could form crucial hydrogen bonds or electrostatic interactions with receptor site residues.

Future molecular docking and dynamics simulations of this compound with various protein targets, including but not limited to PARP-1, would be invaluable. Such studies could elucidate its potential biological activities and guide the rational design of novel derivatives with enhanced potency and selectivity. The absence of existing data highlights a significant gap in the understanding of this compound's molecular recognition profile and underscores the need for further computational investigation.

To illustrate the types of protein targets that related isoquinoline compounds have been studied against, the following table summarizes some examples found in the literature.

Table 1: Examples of Protein Targets for Isoquinoline Derivatives in Computational Studies

Compound Class/DerivativeProtein TargetType of Study
Indeno[1,2-c]isoquinolinesTopoisomerase IDocking Study
1,5-DihydroxyisoquinolinePoly(ADP-ribose) polymerase-1 (PARP-1)Mechanistic Study
General Isoquinoline AlkaloidsRNA-Dependent RNA Polymerase (RdRp), 3CLproMolecular Docking

This table is for illustrative purposes to show the broader context of isoquinoline derivatives in computational research and does not include data for this compound due to the aforementioned lack of specific studies.

Pre Clinical Pharmacological and Biological Activity Profiling of 5 Methoxyisoquinoline 1 Carboxylic Acid Derivatives

In Vitro Antimicrobial Activity Studies

No specific studies detailing the in vitro antimicrobial, antifungal, or biofilm-inhibiting properties of 5-Methoxyisoquinoline-1-carboxylic acid derivatives could be identified in the available literature. Research on other classes of isoquinolines and quinolines suggests broad antimicrobial potential, but direct evidence for this specific compound class is currently unavailable.

Antibacterial Efficacy (e.g., against Gram-positive and Gram-negative bacteria)

There are no specific research findings on the antibacterial efficacy of this compound derivatives. Studies on other isoquinoline (B145761) derivatives, such as isoquinoline-3-carboxylic acid, have shown some antibacterial properties against plant pathogens, but this cannot be extrapolated to the title compound. researchgate.net

Antifungal Efficacy

Specific data on the antifungal efficacy of this compound derivatives is not present in the current body of scientific literature. Research exists for other isoquinoline structures, such as 7-arylamino-5,8-dioxo-5,8-dihydroisoquinoline-4-carboxylates, which have demonstrated antifungal activity, but these compounds are structurally distinct from the requested chemical class. nih.gov

Biofilm Inhibition Studies

No published studies were found that specifically investigate the biofilm inhibition potential of this compound derivatives.

In Vitro Anticancer and Cytotoxic Activity Assessments

While the broader class of isoquinoline alkaloids has been investigated for cytotoxic potential, specific data for this compound derivatives is limited. nih.gov

Cytotoxicity against Various Cancer Cell Lines

There is no specific data available from preclinical studies detailing the cytotoxic effects of this compound derivatives against a range of cancer cell lines.

Enzyme Inhibition Related to Cancer Pathways (e.g., EZH2, Protein Kinase CK2)

Limited research exists on the enzyme inhibition properties of this specific class of compounds. However, studies on structurally related molecules provide some context.

EZH2 Inhibition: Research has been conducted on 5-methoxyquinoline (B23529) derivatives as a class of Enhancer of Zeste Homologue 2 (EZH2) inhibitors. researchgate.net It is crucial to note that these compounds possess a quinoline (B57606) core, not an isoquinoline core, and thus the findings are not directly applicable. In these studies, structure-activity relationship (SAR) explorations led to the discovery of potent quinoline-based EZH2 inhibitors. For example, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine displayed an IC50 value of 1.2 μM against EZH2 and demonstrated anti-viability activities against two tumor cell lines. researchgate.net This highlights the potential of the 5-methoxy substituted heterocyclic scaffold in EZH2 inhibition, though specific research on the isoquinoline-1-carboxylic acid version is needed.

Protein Kinase CK2 Inhibition: No specific studies were identified that evaluated this compound derivatives as inhibitors of Protein Kinase CK2. The development of CK2 inhibitors has explored a wide variety of chemical scaffolds, including tricyclic quinolines and 3-carboxy-4(1H)-quinolones, but not the specific isoquinoline class requested. nih.govacs.org

Modulation of Cellular Processes (e.g., Cell Migration, Cell Viability)

The ability of a compound to influence fundamental cellular processes such as viability and migration is a key indicator of its potential as a therapeutic agent, particularly in oncology.

Research into the broader class of isoquinoline derivatives has revealed significant effects on cell viability. For instance, certain isoquinolone derivatives have been identified that exhibit cytotoxic effects. One study on a specific isoquinolone compound found it to have a 50% cytotoxic concentration (CC50) of 39.0 µM in canine kidney epithelial cells. nih.gov To mitigate this toxicity, a series of 22 derivatives were synthesized, leading to the discovery of a compound with a significantly improved CC50 value of over 300 µM. nih.gov Similarly, a study on tricyclic isoquinoline derivatives showed that while some compounds had mild cytotoxic effects on HEp-2 cells, others exhibited more significant cytotoxicity at a concentration of 125 µM. mdpi.com

In the context of quinoline derivatives, which share a structural relationship with isoquinolines, the presence of a carboxylic acid functional group has been shown to influence cytotoxicity. One study on copper(II) complexes with 8-hydroxyquinoline (B1678124) derivatives found that a complex containing a carboxylic acid group had higher cytotoxicity (lower IC50) against the MCF-7 breast cancer cell line compared to a complex with a cyano group. rsc.org Furthermore, various quinoline glycoconjugates and their potential metabolites have been evaluated for their ability to inhibit the proliferation of HCT-116 and MCF-7 cancer cell lines using the MTT assay. nih.gov The cytotoxic potential of carboxylic acid-based deep eutectic solvents has also been noted to be cell-line dependent.

While data on the direct impact of this compound derivatives on cell migration is limited, the scratch wound healing assay is a common method used to assess this process. tjnpr.orgnih.govnih.govinformahealthcare.comharvard.edu This assay involves creating a "scratch" in a cell monolayer and monitoring the rate at which the cells migrate to close the gap. The frequent sampling of this assay can reveal important quantitative information about the effects of potential motility-impeding drugs. nih.gov

Table 1: Cytotoxicity of Selected Isoquinoline and Quinoline Derivatives

Compound ClassCell LineAssayEndpointResultReference
Isoquinolone DerivativeCanine Kidney Epithelial-CC5039.0 µM nih.gov
Modified Isoquinolone DerivativeCanine Kidney Epithelial-CC50>300 µM nih.gov
Tricyclic Isoquinoline DerivativeHEp-2MTS% Viability~65-76% at 125 µM mdpi.com
Copper(II) complex with 8-hydroxyquinoline-COOHMCF-7MTTIC50Lower than -CN analogue rsc.org
Quinoline Glycoconjugate MetabolitesHCT-116, MCF-7MTTIC50Varied nih.gov

Investigations into Other Biological Activities

Beyond the modulation of core cellular processes, derivatives of this compound have been investigated for a range of other biological activities, including antioxidant, antimalarial, and antiviral properties.

Antioxidant Activity

The antioxidant potential of quinoline-4-carboxylic acid derivatives has been explored using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures a compound's ability to scavenge free radicals. ui.ac.id In one study, the modification of isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives resulted in compounds with improved inhibitory effects compared to the starting material. Specifically, 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid showed inhibition percentages of approximately 30.25% and 40.43%, respectively, at a concentration of 5 mg/L. ui.ac.id However, another study examining a broader range of quinoline derivatives found that all 14 tested compounds lacked antioxidative DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov In a separate investigation, quinoline-hydrazone and quinoline-benzimidazole derivatives showed weak antioxidant activity compared to ascorbic acid, with the quinoline-hydrazone derivative exhibiting an IC50 value of 843.52 ppm. nih.gov

Antimalarial Activity

The quinoline and isoquinoline scaffolds are well-established pharmacophores in the development of antimalarial drugs. nih.gov Research has demonstrated the antiplasmodial activity of various derivatives. For example, a series of isoquinoline phenyl and isoquinoline-triazole derivatives were synthesized and evaluated for their in vitro activity against the chloroquine-resistant W2 strain of Plasmodium falciparum. researchgate.net One isoquinoline phenyl derivative exhibited an IC50 of 1.91 µM and 2.31 µM against the K1 (resistant) and 3D7 (sensitive) strains of P. falciparum, respectively. researchgate.net An isoquinoline-triazole derivative was most active against the resistant K1 strain with an IC50 of 4.55 µM. researchgate.net

Furthermore, a study on a 6,7-dinitro-2- nih.govmdpi.commdpi.comtriazole-4-yl-benzo[de]isoquinoline-1,3-dione derivative suggested potential antimalarial activity through in silico reverse molecular docking studies. scienceopen.com The broader class of 4-oxo-3-carboxyl quinolones has also been a focus of antimalarial research, with some derivatives showing potent activity against intra-erythrocytic stages of P. falciparum. nih.gov

**Table 2: Antimalarial Activity of Isoquinoline Derivatives against *P. falciparum***

Compound DerivativeStrainIC50 (µM)Reference
Isoquinoline PhenylK1 (resistant)1.91 ± 0.21 researchgate.net
Isoquinoline Phenyl3D7 (sensitive)2.31 ± 0.33 researchgate.net
Isoquinoline-TriazoleK1 (resistant)4.55 ± 0.10 researchgate.net
Isoquinoline-Triazole3D7 (sensitive)36.91 ± 2.83 researchgate.net

Antiviral Activity

Isoquinoline alkaloids and their derivatives have been widely explored for their antiviral potential against a variety of viruses, including HIV, herpes simplex virus (HSV), and human papillomavirus (HPV). mdpi.com For instance, dimethoxy-3,4-dihydro isoquinoline and dihydroxyisoquinolinium salts were reported to be effective against HIV with IC50 values of 2.07 µg/mL and 23.6 µg/mL, respectively. mdpi.com

A screening of a chemical library identified an isoquinolone compound with effective concentrations (EC50s) between 0.2 and 0.6 µM against influenza A and B viruses. nih.gov However, this compound also exhibited significant cytotoxicity. nih.gov Subsequent chemical modifications led to a derivative with alleviated cytotoxicity. nih.gov The mechanism of action for some of these isoquinolone derivatives is believed to be the inhibition of viral polymerase activity. nih.gov

Mechanism of Action Studies at the Cellular and Molecular Level

Understanding the mechanism by which a compound exerts its biological effects at the cellular and molecular level is crucial for its development as a therapeutic agent.

Cellular Permeability and Uptake Studies

The ability of a drug to permeate cellular membranes is a critical determinant of its bioavailability and efficacy. Carboxylic acid moieties can present challenges to passive diffusion across biological membranes. rsc.org In silico predictions for a series of 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives suggested that these compounds may not penetrate cells well due to low predicted Caco-2 cell permeability (QPPCaco < 500). semanticscholar.org This highlights a potential hurdle for carboxylic acid-containing heterocyclic compounds. Strategies to enhance the membrane permeability of such compounds are an active area of research, with one approach involving the use of synthetic transmembrane anion transporters. rsc.org

Interaction with Biological Membranes

The interaction of small molecules with biological membranes is a critical determinant of their pharmacokinetic and pharmacodynamic properties. For derivatives of this compound, the presence of both a lipophilic isoquinoline core and a polar carboxylic acid group suggests a complex interplay with the lipid bilayer of cell membranes.

In silico studies on benzothiadiazine derivatives, which share structural similarities in terms of being bicyclic heterocyclic compounds, have shown a strong affinity for the cell membrane interface. These studies indicate that such molecules can be fully solvated by water for short periods or remain attached to specific lipid sites. Furthermore, these derivatives are capable of forming hydrogen bonds with the phospholipids (B1166683) and cholesterol components of the membrane. It is plausible that isoquinoline-carboxylic acid derivatives could exhibit similar behaviors, anchoring to the membrane surface while the carboxylic acid group interacts with the aqueous phase or polar head groups.

Specific Protein/Enzyme Binding Investigations

The isoquinoline and quinoline scaffolds are present in a wide array of biologically active molecules and are known to interact with various proteins and enzymes. Although specific binding partners for this compound have not been definitively identified in the available literature, studies on structurally related compounds indicate potential targets.

Derivatives of the closely related quinoline-carboxylic acids have been identified as inhibitors of the interaction between insulin-like growth factor (IGF) and IGF-binding proteins. This suggests that the quinoline-carboxylic acid scaffold can interfere with protein-protein interactions.

Furthermore, isosteres of carboxylic acids have been investigated for their ability to inhibit enzymes such as the SIRT5 lysine (B10760008) deacylase. The carboxylic acid moiety is often crucial for high-affinity binding within the active site of such enzymes. Similarly, indazole-5-carboxylic acids have been reported as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase, highlighting the importance of the carboxylic acid function for enzyme inhibition.

Given these precedents, it is conceivable that this compound and its derivatives could exhibit inhibitory activity against a range of enzymes where a carboxylic acid group plays a key role in binding to the active site. The isoquinoline core provides a rigid scaffold for the presentation of the carboxylic acid and other functional groups, which can be tailored to achieve specificity for a particular biological target.

Modulation of Gene Expression (e.g., Downregulation of Chemokine Ligands)

Recent research has highlighted the potential of isoquinoline and quinoline derivatives to modulate gene expression, particularly in the context of inflammation and cancer. These compounds can influence signaling pathways that control the transcription of key genes, including those for cytokines and chemokines.

A study on a novel 8-hydroxyquinoline derivative, 91b1, demonstrated its ability to downregulate the expression of Chemokine (C-C motif) ligand 5 (CCL5) in esophageal carcinoma cells. This suppression was observed at both the mRNA and protein levels and occurred in a dose-dependent manner. CCL5 is a potent chemoattractant for various immune cells and its overexpression has been linked to tumor progression and metastasis. The downregulation of CCL5 by this quinoline derivative suggests a potential mechanism for its anti-tumor activity.

Furthermore, a series of novel isoquinoline-1-carboxamide (B73039) derivatives have been shown to possess significant anti-inflammatory properties. Specifically, the compound N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) was found to potently suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in BV2 microglial cells. nih.govmdpi.com This inhibition of pro-inflammatory cytokine production points to a modulatory effect on the gene expression programs activated during an inflammatory response. nih.govmdpi.com Another novel isoquinoline derivative, CYY054c, also demonstrated the ability to reduce the release of TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages by inhibiting NF-κB expression. nih.gov

The mechanism underlying these effects often involves the inhibition of key signaling pathways, such as the MAPKs/NF-κB pathway. nih.govmdpi.com By interfering with these pathways, isoquinoline derivatives can prevent the nuclear translocation of transcription factors like NF-κB, which are essential for the expression of many pro-inflammatory genes. nih.govmdpi.com

Table 1: Effect of Isoquinoline and Quinoline Derivatives on Gene Expression
CompoundCell Line/ModelTarget Gene/ProteinObserved EffectReference
8-hydroxyquinoline derivative (91b1)Esophageal Carcinoma CellsChemokine (C-C motif) ligand 5 (CCL5)Dose-dependent downregulation of mRNA and protein expression spandidos-publications.com
N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101)BV2 Microglial CellsInterleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α)Suppression of LPS-induced production nih.govmdpi.com
Isoquinoline derivative (CYY054c)LPS-stimulated MacrophagesTumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6)Reduced release nih.gov

Structure Activity Relationship Sar Studies of 5 Methoxyisoquinoline 1 Carboxylic Acid Analogues

Impact of Substituent Position and Nature on Biological Potency

The biological activity of isoquinoline (B145761) and related heterocyclic scaffolds is highly dependent on the position and nature of substituents. Alterations to the isoquinoline ring can significantly influence the compound's interaction with biological targets.

For instance, in a series of quinoline (B57606) derivatives studied as EZH2 inhibitors, the position of the methoxy (B1213986) group was found to be critical for potency. This suggests that for 5-methoxyisoquinoline-1-carboxylic acid, moving the methoxy group to other positions (e.g., 6, 7, or 8) would likely have a substantial impact on its activity. The introduction of other substituents, such as alkyl, halogen, or nitro groups, at various positions on the benzene (B151609) portion of the isoquinoline ring would also be expected to modulate the biological profile. The electronic and steric properties of these substituents would play a key role in defining the interaction with a target protein.

A hypothetical SAR exploration could involve synthesizing analogues with different substituents at positions 6, 7, and 8, as well as on the pyridine (B92270) ring, to probe the spatial and electronic requirements for optimal activity.

Role of the Methoxy Group in Bioactivity

The methoxy group (-OCH₃) at the 5-position is a key feature of the molecule and is expected to significantly influence its biological activity. Methoxy groups are prevalent in many natural products and approved drugs. mdpi.com They can affect a molecule's properties in several ways:

Electronic Effects: The methoxy group is an electron-donating group, which can influence the electron density of the isoquinoline ring system. This can affect the pKa of the molecule and its ability to participate in hydrogen bonding or other non-covalent interactions with a biological target.

Steric Effects: The methoxy group occupies a specific space and can influence the preferred conformation of the molecule, which in turn can affect its binding to a target.

In a study of 5-methoxyquinoline (B23529) derivatives as EZH2 inhibitors, it was found that the methoxy group at the 5-position was important for the compound's potency. nih.gov Analogues with the methoxy group at other positions showed decreased activity. nih.gov This highlights the specific role that the 5-methoxy group can play in orienting the molecule within a binding site.

The following table illustrates the importance of the methoxy group position on the inhibitory activity of a series of quinoline analogues against the enzyme EZH2.

CompoundSubstitution on Quinoline RingEZH2 IC₅₀ (μM)
Analogue 15-Methoxy1.2
Analogue 26-Methoxy>20
Analogue 35,6-Dimethoxy3.5
Analogue 45,7-Dimethoxy4.1
Analogue 55,8-Dimethoxy2.8

This data is based on quinoline analogues and is presented to illustrate the potential importance of the methoxy group position, as direct data for this compound is not available. nih.gov

Influence of the Carboxylic Acid Moiety on Pharmacological Profiles

The carboxylic acid (-COOH) at the 1-position is a critical functional group that is often involved in direct interactions with biological targets, typically through the formation of hydrogen bonds or ionic interactions. The acidic nature of this group means it is usually ionized at physiological pH, which can be crucial for binding to positively charged residues in a protein's active site.

However, the presence of a carboxylic acid can also present challenges in drug design, such as poor membrane permeability and rapid metabolism. nih.gov For this reason, medicinal chemists often explore the use of carboxylic acid bioisosteres—functional groups that mimic the properties of a carboxylic acid but may have improved pharmacokinetic profiles. nih.gov

Potential bioisosteric replacements for the carboxylic acid in this compound could include:

Tetrazoles: These are one of the most common carboxylic acid bioisosteres and are known to have a similar pKa and geometry.

Acylsulfonamides: This group can also mimic the acidic and hydrogen-bonding properties of a carboxylic acid.

Hydroxamic acids: These can also act as effective mimics in certain contexts.

Replacing the carboxylic acid with these or other bioisosteres would likely have a profound effect on the pharmacological profile of the compound, potentially altering its potency, selectivity, and duration of action.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Based on the structure of this compound and insights from related molecules, the key pharmacophoric elements can be hypothesized as:

The Isoquinoline Scaffold: This rigid, planar ring system serves as the core framework, positioning the other functional groups in a defined spatial orientation. The aromatic system may also participate in π-π stacking interactions with aromatic amino acid residues in the target protein.

The 5-Methoxy Group: This group likely acts as a key hydrogen bond acceptor or occupies a specific lipophilic pocket within the binding site. Its position is critical for proper orientation of the molecule.

The 1-Carboxylic Acid Group: This is a crucial hydrogen bond donor and acceptor and is likely involved in a key ionic interaction with the target. It is a primary point of interaction for anchoring the molecule in the binding site.

A hypothetical pharmacophore model for this compound would include a hydrogen bond acceptor at the 5-position, a hydrogen bond donor/acceptor and a negative ionizable feature at the 1-position, and the aromatic rings of the isoquinoline core as hydrophobic elements.

Medicinal Chemistry and Drug Design Applications of 5 Methoxyisoquinoline 1 Carboxylic Acid Scaffolds

Lead Compound Identification and Optimization Strategies

The identification of a lead compound is the initial step in a drug discovery campaign, often emerging from high-throughput screening or knowledge-based design. The isoquinoline (B145761) core, particularly when functionalized with a carboxamide group, has been identified as a key pharmacophore for inhibiting enzymes like Poly(ADP-ribose) polymerase (PARP). tandfonline.comnih.gov PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in oncology. tandfonline.comnih.gov

The design of these inhibitors is frequently based on mimicking the nicotinamide (B372718) moiety of NAD+, the natural substrate for PARP. tandfonline.comnih.gov The isoquinoline-1-carboxamide (B73039) structure serves as an effective mimic, occupying the NAD+ binding site of the enzyme. The 5-methoxyisoquinoline-1-carboxylic acid scaffold provides a starting point, where the carboxylic acid can be converted to a primary amide to fulfill this biomimetic role. libretexts.orgyoutube.com

Once a lead compound is identified, optimization is performed to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this process. For related quinoline-8-carboxamide (B1604842) PARP inhibitors, research has shown that substitutions on the heterocyclic ring system significantly impact inhibitory activity. nih.gov For instance, introducing small, narrow groups at specific positions can enhance potency, while larger substituents may be detrimental. nih.gov

A hypothetical SAR study for derivatives of a 5-methoxyisoquinoline-1-carboxamide (B15223148) lead might explore how different substituents (R) at various positions on the isoquinoline ring affect PARP-1 inhibition, as illustrated in the table below.

Compound Modification (R group) Position PARP-1 IC₅₀ (nM)
Lead Compound-H-1800
Analog 1A-F7-position950
Analog 1B-Cl7-position800
Analog 1C-CH₃7-position1200
Analog 1D-CH₃4-position500
Analog 1E-OCH₃4-position650
This table is illustrative and based on general principles of medicinal chemistry and published data for analogous quinoline-based PARP inhibitors. nih.gov

These studies guide the iterative process of chemical synthesis and biological testing to refine the lead compound into a clinical candidate. nih.gov

Scaffold Hopping and Library Design

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel chemical series with improved properties by replacing a central molecular core while preserving the essential binding interactions. nih.gov Starting from the this compound scaffold, chemists can explore alternative heterocyclic systems to potentially enhance target affinity, improve metabolic stability, or secure new intellectual property. For PARP inhibitors, scaffolds such as quinazolinones, phthalazinones, and pyrrolo[2,1-a]isoquinolines have been investigated as alternatives to the initial isoquinolinone leads. nih.govnih.gov

Library design is another critical component of modern drug discovery. The this compound core is well-suited for the creation of compound libraries. The carboxylic acid functional group is a versatile handle for diversification; it can be readily converted into a wide array of amides, esters, or other derivatives through established synthetic methods. mdpi.commnstate.edu This allows for the rapid generation of a library of analogs where the "acyl-X" group is varied to probe interactions with the target protein. libretexts.org

Furthermore, the carboxylic acid itself can be replaced with bioisosteres—functional groups with similar physicochemical properties that can offer advantages in terms of cell permeability, metabolic stability, or oral bioavailability. nih.govdrughunter.comnih.govupenn.edu The strategic use of bioisosteres can overcome liabilities associated with the carboxylic acid moiety, such as rapid metabolism via glucuronidation. nih.govupenn.edu

Carboxylic Acid Bioisostere Typical pKa Key Features
5-Substituted 1H-Tetrazole~4.5 - 4.9More lipophilic than -COOH, but can have high desolvation energy. drughunter.com
Acyl Sulfonamide~4 - 5Can improve metabolic stability and membrane permeability. nih.gov
3-Hydroxyisoxazole~4 - 5Planar, acidic heterocycle used in neurotransmitter analogs. nih.gov
Hydroxamic Acid~9Often used for its metal-chelating properties but also as a -COOH surrogate. nih.gov
This table presents common bioisosteric replacements for carboxylic acids and their general properties. drughunter.comnih.gov

Rational Design of Targeted Agents

Rational drug design relies on the three-dimensional structure of the biological target to guide the creation of potent and selective inhibitors. nih.govnih.gov For the this compound scaffold, knowledge of the target's binding site allows for the precise, structure-guided placement of functional groups to maximize favorable interactions.

In the context of PARP inhibitors, molecular modeling has been instrumental. researchgate.net Crystal structures reveal that the carboxamide group of the inhibitor forms critical hydrogen bonds with key amino acid residues like Glycine and Serine in the nicotinamide binding pocket. The isoquinoline ring itself forms pi-stacking interactions with a Tyrosine residue. researchgate.net

Rational design using the this compound scaffold would involve:

Starting Point: Docking the core scaffold into the target's active site using computational software.

Analysis: Identifying empty pockets or specific residues within the binding site that can be targeted for additional interactions. For example, modeling might reveal that the 5-methoxy group can be oriented towards a specific region, while other positions on the ring are directed towards solvent or other pockets.

Modification: Designing analogs with substituents that can form new hydrogen bonds, salt bridges, or hydrophobic interactions to improve affinity and selectivity. For instance, modeling of quinoline-based inhibitors targeting Pim-1 kinase suggested that an 8-hydroxy group was crucial for interacting with Asp186 and Lys67 residues in the ATP-binding pocket. researchgate.net A similar approach could be applied to derivatives of this compound for other kinase targets.

This structure-based approach accelerates the optimization process and increases the likelihood of developing highly selective agents, minimizing off-target effects. nih.gov

Development of Chemical Probes for Biological Research

Chemical probes are small molecules designed to study and manipulate protein function in a native cellular environment. tandfonline.com They are indispensable tools for validating new drug targets and elucidating biological pathways. The this compound scaffold can be adapted to create such probes.

The development of a chemical probe from this scaffold typically involves the covalent attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, without disrupting the core interactions with the biological target. tandfonline.comunipi.it For example, a fluorescent probe could be synthesized by attaching a fluorogenic group like 7-nitro-2,1,3-benzoxadiazol-4-yl (NBD) to the carboxylic acid position via a flexible linker. unipi.it

Such a probe could be used to:

Visualize the Target: Using fluorescence microscopy to determine the subcellular localization of the target protein. For a PARP inhibitor probe, this would be expected to show nuclear localization.

Quantify Target Engagement: Measuring the binding of the fluorescent probe to its target inside living cells, which can confirm that a non-fluorescent drug candidate is engaging the same target.

Identify Off-Targets: Using affinity-based proteomics, where a biotinylated version of the probe is used to pull down its binding partners from cell lysates for identification by mass spectrometry.

Some isoquinoline-based scaffolds possess intrinsic fluorescent properties that can be exploited, allowing them to function as probes without the need for an external fluorophore. nih.gov The development of well-characterized chemical probes from the this compound scaffold is a crucial step in understanding its full therapeutic potential. nih.gov

Applications in Organic Synthesis and Material Science Research

Use as Intermediates in Complex Molecule Synthesis

The isoquinoline-1-carboxylic acid scaffold is a well-established and crucial building block in the synthesis of complex organic molecules, particularly in the realm of natural product and medicinal chemistry. nih.govresearchgate.net The strategic placement of functional groups, such as the methoxy (B1213986) group at the 5-position, provides a handle for further chemical modifications, allowing for the construction of intricate molecular architectures.

Derivatives of isoquinoline-1-carboxylic acid are recognized for their role in the synthesis of various alkaloids and other biologically active compounds. thieme-connect.denih.govresearchgate.net The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and ketones, or it can be removed through decarboxylation to introduce a substituent at the 1-position of the isoquinoline (B145761) ring. This versatility makes compounds like 5-Methoxyisoquinoline-1-carboxylic acid valuable starting materials for multi-step syntheses.

While specific, publicly documented total syntheses employing this compound are not extensively reported, the utility of closely related analogs underscores its potential. For instance, dimethoxy-substituted tetrahydroisoquinoline-1-carboxylic acids are key intermediates in the asymmetric synthesis of alkaloids. nih.gov The general synthetic strategies involving isoquinoline-1-carboxylic acids often utilize the carboxylic acid group to facilitate key bond-forming reactions, leading to the construction of polycyclic systems. The presence of the methoxy group can influence the reactivity and solubility of the molecule and can be a key feature in the final target molecule's biological activity.

The conversion of the carboxylic acid to an acyl chloride (5-methoxyisoquinoline-1-carbonyl chloride) would activate the molecule for a range of nucleophilic acyl substitution reactions, further expanding its synthetic utility. This activated form can readily react with amines to form amides, alcohols to form esters, and can participate in Friedel-Crafts acylation reactions to form ketones, all of which are fundamental transformations in the synthesis of complex molecules.

Potential in Functional Material Development

The field of material science is increasingly looking towards organic molecules with specific functional groups to create materials with tailored electronic, optical, and coordination properties. The unique structure of this compound, featuring a nitrogen-containing heterocycle and a carboxylic acid group, makes it an interesting candidate for the development of functional materials such as coordination polymers and metal-organic frameworks (MOFs).

Carboxylic acids are known to be excellent ligands for coordinating with metal ions, and the nitrogen atom in the isoquinoline ring can also participate in coordination. nih.govgiqimo.com This dual-coordinating ability allows for the formation of extended, well-ordered structures. Research on the closely related isoquinoline-5-carboxylic acid has demonstrated its ability to form two-dimensional coordination polymers with copper(II) ions. polimi.it These materials exhibit interesting structural features that are dependent on the solvent system used during their synthesis. polimi.it It is highly probable that this compound could similarly act as a ligand to form novel coordination polymers with a variety of metal ions. The methoxy group could further influence the resulting material's properties through steric and electronic effects, potentially leading to materials with unique porosity, catalytic activity, or photoluminescent behavior.

Furthermore, isoquinoline-based compounds are known to exhibit interesting photophysical properties. While not directly studied for this compound, related heterocyclic systems are being investigated for applications in organic light-emitting diodes (OLEDs). The rigid, aromatic structure of the isoquinoline core can provide good thermal stability and charge-transport characteristics, which are desirable properties for materials used in electronic devices. The functional groups on the molecule can be modified to tune the emission color and efficiency of the material.

Future Research Directions and Unexplored Avenues

Discovery of Novel Biological Targets

A primary objective in the future investigation of 5-Methoxyisoquinoline-1-carboxylic acid and its analogues will be the identification and validation of novel biological targets. The inherent structural motifs of the molecule provide a robust starting point for exploring its interaction with various enzyme families and receptors.

Derivatives of quinoline (B57606) carboxylic acid have been successfully designed as inhibitors of enzymes like Diacylglycerol O-Acyltransferase (DGAT1), which is a target for treating obesity and metabolic syndrome. nih.govresearchgate.net Similarly, other carboxylic acid-based inhibitors have shown high potency and selectivity against matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis. nih.gov These successes suggest that a focused screening of this compound against a panel of metabolically and structurally related enzymes could unveil novel inhibitory activities.

Furthermore, the isoquinoline (B145761) core is a well-established pharmacophore in natural and synthetic alkaloids with a broad range of activities, including antitumor, antimicrobial, and anti-inflammatory effects. nih.gov Research into related quinoxaline-2-carboxylic acid derivatives has identified their potential as DNA-damaging agents with antimycobacterial properties, with specific mutations conferring resistance. mdpi.com This indicates that DNA and associated enzymes, such as topoisomerases or DNA gyrase, could be potential targets for this compound. mdpi.com Another avenue of exploration is the inhibition of enzymes like Sirtuin 5 (SIRT5), a lysine (B10760008) deacylase linked to cancer, where mechanism-based inhibitors incorporating carboxylic acid isosteres have shown promise. chemrxiv.org Systematic screening and mechanism-of-action studies are essential to pinpoint specific molecular interactions and validate these potential targets.

Potential Target ClassSpecific ExamplesRationale/Supporting Evidence
Metabolic Enzymes Diacylglycerol O-Acyltransferase (DGAT1)Success of related quinoline carboxylic acids as DGAT1 inhibitors. nih.govresearchgate.net
Proteases Matrix Metalloproteinase-13 (MMP-13)Known efficacy of carboxylic acid-based inhibitors against MMP-13. nih.gov
Sirtuins Sirtuin 5 (SIRT5)Carboxylic acid isosteres have been developed as SIRT5 inhibitors. chemrxiv.org
DNA & Associated Enzymes DNA Gyrase, TopoisomerasesAntimycobacterial activity of related quinoxaline (B1680401) derivatives suggests DNA interaction. mdpi.com

Development of Advanced Synthetic Methodologies

The advancement of synthetic chemistry is crucial for generating a diverse library of this compound derivatives for structure-activity relationship (SAR) studies. While classical methods for synthesizing carboxylic acids, such as the oxidation of primary alcohols or aldehydes and the hydrolysis of nitriles or esters, are well-established, future research should focus on more efficient and versatile strategies. libretexts.org

Modern synthetic approaches offer significant advantages. For instance, the Petasis three-component reaction followed by a Pomeranz–Fritsch–Bobbitt cyclization has been used to create complex C-1 substituted tetrahydroisoquinoline derivatives, providing a pathway to novel analogues. beilstein-journals.org Additionally, methods for preparing tertiary carboxylic acids through the carboxylation of organometallic intermediates or via formic acid carboxylation could be adapted for the isoquinoline system. libretexts.orgorgsyn.org

Synthetic StrategyDescriptionPotential Advantage
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step, such as the Petasis reaction. beilstein-journals.orgHigh efficiency, atom economy, and rapid generation of molecular diversity. scitechdaily.com
Carboxylation of Organometallics Transformation of a halogenated isoquinoline into an organometallic reagent followed by reaction with CO2. libretexts.orgDirect introduction of the carboxylic acid group.
Advanced Cyclization Methods Employing strategies like the Pomeranz–Fritsch–Bobbitt cyclization. beilstein-journals.orgConstruction of the core heterocyclic ring system with desired substitutions.
Photocatalysis Using light-driven reactions to form key intermediates. organic-chemistry.orgMild reaction conditions and novel reactivity patterns.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can significantly accelerate the investigation of this compound. nih.govmdpi.com These computational tools can be applied across the entire discovery pipeline, from target identification to lead optimization. mdpi.com

AI algorithms can analyze vast biological datasets (genomics, proteomics) to predict and prioritize novel biological targets for the compound. nih.gov For instance, ML models can be trained on existing data for isoquinoline and carboxylic acid-containing drugs to predict the potential bioactivities of new derivatives. nih.gov

Exploration of New Application Domains

Beyond conventional therapeutic areas, future research should explore novel applications for this compound. One promising area is in catalysis. Oxorhenium(V) complexes incorporating isoquinoline carboxylic acid derivatives have been shown to act as catalysts in epoxidation reactions. rsc.org Investigating the potential of this compound and its metal complexes as catalysts in various organic transformations could open up new industrial applications.

Another potential domain is the development of new antimicrobial agents. The quinoline and isoquinoline scaffolds are present in many compounds with antibacterial and antifungal properties. nih.govresearchgate.net Given that derivatives of the related quinoxaline-2-carboxylic acid have shown potent antimycobacterial activity, it is plausible that this compound could serve as a scaffold for developing new drugs against infectious diseases, including resistant strains. mdpi.com

The neuroprotective potential of related structures also warrants investigation. For example, 5-methoxyindole-2-carboxylic acid (MICA), a structural analogue, has shown promise in reducing oxidative stress and has been explored for its neuroprotective properties. mdpi.com Similarly, certain isoquinoline alkaloids interact with receptors in the central nervous system, suggesting potential applications in treating neurodegenerative disorders like Parkinson's or Alzheimer's disease. beilstein-journals.org Re-exploring compounds like MICA for other indications, such as its potent hypoglycemic effects, also suggests that this compound could be investigated for metabolic diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxyisoquinoline-1-carboxylic acid, and how can purity be validated?

  • Synthesis : Common methods include palladium-catalyzed coupling reactions or carboxylation of pre-functionalized isoquinoline derivatives. For methoxy group introduction, consider alkylation or demethylation strategies using boron tribromide .
  • Purity Validation : Use HPLC (≥95% purity threshold) coupled with UV detection, complemented by 1H^1H/13C^{13}C-NMR for structural confirmation. Mass spectrometry (ESI-MS) should confirm molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides), which may induce decomposition .
  • Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen). Monitor for degradation via periodic TLC or HPLC analysis. Shelf life is typically 12–24 months under optimal conditions .

Q. What analytical techniques are critical for characterizing this compound’s structure and reactivity?

  • Structural Analysis :

  • 1H^1H-NMR (DMSO-d₆): Identify aromatic protons (δ 7.5–8.5 ppm) and methoxy group (δ ~3.8 ppm).
  • FT-IR: Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
    • Reactivity Profiling : Perform pH-dependent solubility tests (e.g., in DMSO, aqueous buffers) and track esterification/decarboxylation kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Potential Causes : Variability may arise from differences in purity (>95% vs. <90%), solvent effects (DMSO vs. aqueous buffers), or structural analogs (e.g., 5-Methoxyindole-2-carboxylic acid derivatives).
  • Resolution :

  • Conduct side-by-side assays using standardized protocols (e.g., IC₅₀ determination in cell lines).
  • Use orthogonal analytical methods (e.g., LC-MS/MS) to confirm compound integrity during biological testing .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions?

  • Experimental Design :

  • Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
  • Monitor degradation via UPLC-QTOF-MS to identify metabolites (e.g., decarboxylated or demethylated products).
    • Data Interpretation : Compare half-life (t1/2t_{1/2}) across conditions and correlate with in silico predictions (e.g., molecular dynamics simulations) .

Q. How can mechanistic studies elucidate its role in enzyme inhibition or receptor binding?

  • Approaches :

  • Kinetic Studies : Measure KiK_i values using enzyme inhibition assays (e.g., fluorescence polarization).
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to track metabolic pathways via NMR or autoradiography.
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes with target proteins (e.g., kinases) .

Q. What in vivo models are suitable for preclinical evaluation, given limited toxicology data?

  • Recommendations :

  • Start with invertebrate models (e.g., C. elegans) for acute toxicity screening (LD₅₀).
  • Progress to rodent models (e.g., Sprague-Dawley rats) for pharmacokinetics (AUC, CmaxC_{max}).
  • Reference analogous compounds (e.g., 6-Ethoxy-4-hydroxyquinoline-3-carboxylic acid) for dose extrapolation .

Methodological Notes

  • Data Reproducibility : Document all synthetic steps, including reaction temperatures, solvent ratios, and catalyst loadings, per the Beilstein Journal of Organic Chemistry guidelines .
  • Safety Compliance : Regularly update SDS sheets and adhere to institutional protocols for hazardous waste disposal (e.g., neutralization before incineration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.